molecular formula C15H14INO2 B5489127 4-iodo-N-(4-methoxybenzyl)benzamide

4-iodo-N-(4-methoxybenzyl)benzamide

Cat. No. B5489127
M. Wt: 367.18 g/mol
InChI Key: FLKQFLJCBGPSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(4-methoxybenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as INM-176 and has a molecular formula of C15H14INO2.

Mechanism of Action

The mechanism of action of INM-176 involves the inhibition of various cellular pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. INM-176 has been found to inhibit the activation of these pathways, which leads to the inhibition of cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
INM-176 has been found to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. INM-176 has also been found to have antioxidant effects, which can help to reduce the damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using INM-176 in lab experiments include its high purity and high yield, as well as its potential applications in various research fields. However, the limitations of using INM-176 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the research of INM-176, including the development of more efficient synthesis methods, the investigation of its potential applications in other research fields, and the exploration of its potential side effects. Additionally, the development of new derivatives of INM-176 may lead to the discovery of compounds with even greater potential for scientific research.

Synthesis Methods

INM-176 can be synthesized through a multistep process that involves the reaction of 4-iodobenzylamine with 4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to obtain the final product, 4-iodo-N-(4-methoxybenzyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

INM-176 has been found to have potential applications in various research fields, including cancer research, inflammation research, and neuroscience research. In cancer research, INM-176 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In inflammation research, INM-176 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neuroscience research, INM-176 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-iodo-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQFLJCBGPSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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